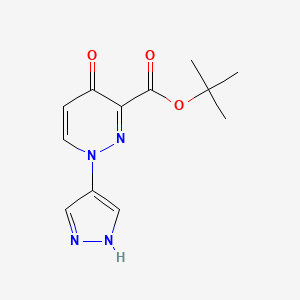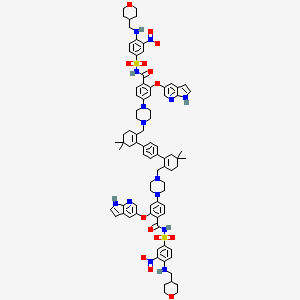![molecular formula C10H15NO3S B13863402 [2-(4-Methoxyoxan-4-yl)-1,3-thiazol-4-yl]methanol](/img/structure/B13863402.png)
[2-(4-Methoxyoxan-4-yl)-1,3-thiazol-4-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(4-Methoxyoxan-4-yl)-1,3-thiazol-4-yl]methanol is a compound that features a unique combination of a thiazole ring and a methoxyoxane moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-Methoxyoxan-4-yl)-1,3-thiazol-4-yl]methanol typically involves the formation of the thiazole ring followed by the introduction of the methoxyoxane group. One common method involves the condensation of a thioamide with an α-haloketone under basic conditions to form the thiazole ring. The methoxyoxane moiety can be introduced through a nucleophilic substitution reaction using methoxyoxane and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The reaction conditions are optimized to maintain a balance between reaction time, temperature, and reagent concentration. Solvent selection and purification steps are crucial to achieve the desired product quality.
化学反応の分析
Types of Reactions
[2-(4-Methoxyoxan-4-yl)-1,3-thiazol-4-yl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazole derivatives.
Substitution: The methoxy group can be substituted with other nucleophiles to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydrothiazole derivatives.
Substitution: Formation of various substituted thiazole derivatives.
科学的研究の応用
[2-(4-Methoxyoxan-4-yl)-1,3-thiazol-4-yl]methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of [2-(4-Methoxyoxan-4-yl)-1,3-thiazol-4-yl]methanol involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The methoxyoxane moiety may enhance the compound’s solubility and bioavailability, facilitating its transport to the target site. The exact pathways and molecular targets depend on the specific application and require further investigation.
類似化合物との比較
Similar Compounds
2,4-Disubstituted thiazoles: These compounds share the thiazole ring structure and exhibit a range of biological activities.
Methoxy-substituted oxanes: Compounds with similar methoxyoxane moieties are used in various applications, including pharmaceuticals and materials science.
Uniqueness
[2-(4-Methoxyoxan-4-yl)-1,3-thiazol-4-yl]methanol is unique due to the combination of the thiazole ring and methoxyoxane moiety, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for research and industrial applications.
特性
分子式 |
C10H15NO3S |
|---|---|
分子量 |
229.30 g/mol |
IUPAC名 |
[2-(4-methoxyoxan-4-yl)-1,3-thiazol-4-yl]methanol |
InChI |
InChI=1S/C10H15NO3S/c1-13-10(2-4-14-5-3-10)9-11-8(6-12)7-15-9/h7,12H,2-6H2,1H3 |
InChIキー |
DSAOUKUZGDHUAM-UHFFFAOYSA-N |
正規SMILES |
COC1(CCOCC1)C2=NC(=CS2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



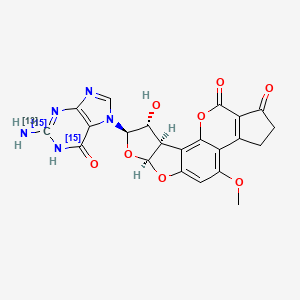
![tert-butyl N-[3-[2-(4-chloroimidazol-1-yl)-5-nitrophenoxy]propyl]carbamate](/img/structure/B13863331.png)
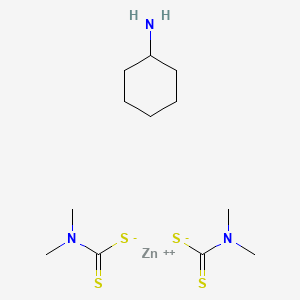
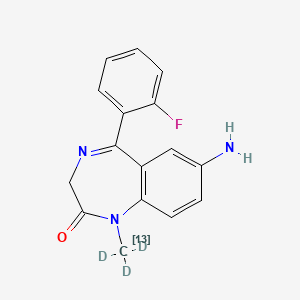
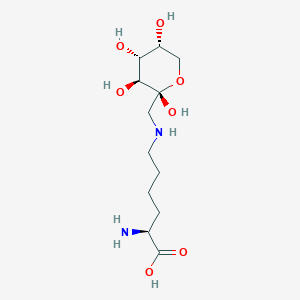
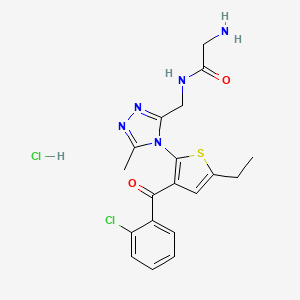

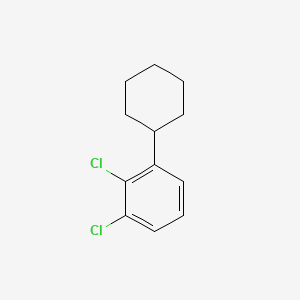
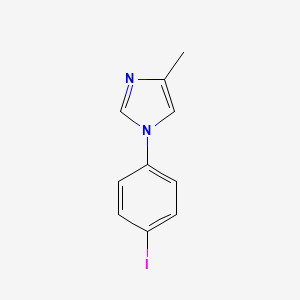
![tert-butyl N-[2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-oxoethyl]carbamate](/img/structure/B13863368.png)
![N-[(1s)-2-Amino-1-(2,4-Dichlorobenzyl)ethyl]-5-[2-(Methylamino)pyrimidin-4-Yl]thiophene-2-Carboxamide](/img/structure/B13863379.png)
